molecular formula C9H11NOS B2743502 2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole CAS No. 2201576-22-7

2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole

Cat. No.: B2743502
CAS No.: 2201576-22-7
M. Wt: 181.25
InChI Key: XXVRCSFBPLFUKJ-UHFFFAOYSA-N
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Description

2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole is a synthetic organic compound featuring the 1,3-thiazole heterocycle, a privileged scaffold in medicinal chemistry known for its wide spectrum of pharmacological activities . The 1,3-thiazole core is characterized by a five-membered ring containing both nitrogen and sulfur atoms, which contributes to its aromaticity and makes it a versatile synthon for further chemical exploration . This specific derivative is modified with a cyclopentenylmethoxy group, a structural feature that may influence its steric and electronic properties, potentially leading to unique biological activity and research applications. The 1,3-thiazole scaffold is present in numerous biologically active molecules and approved drugs, with documented activities including anti-inflammatory, antimicrobial, anticancer, and antiviral effects . Furthermore, thiazole-containing compounds like Riluzole and Pramipexole have established therapeutic applications in degenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease, highlighting the scaffold's significance in neuroscience and degenerative disease research . This compound is intended for research purposes only, serving as a key intermediate or building block in organic synthesis and medicinal chemistry for the development of novel therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships, develop new synthetic methodologies, or investigate potential mechanisms of action in various biological targets. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclopent-3-en-1-ylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-2-4-8(3-1)7-11-9-10-5-6-12-9/h1-2,5-6,8H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVRCSFBPLFUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1COC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopent-3-en-1-ylmethanol with thioamide in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.

Chemical Reactions Analysis

Chemical Reactions of Thiazoles

Thiazoles can undergo several chemical reactions, including electrophilic aromatic substitution, deprotonation at the C2 position, and oxidation to form N-oxides .

Potential Reactions for 2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole

  • Electrophilic Aromatic Substitution : This could involve the introduction of substituents at the 5-position of the thiazole ring, requiring activating groups.

  • Deprotonation and Metal-Halogen Exchange : Deprotonation at the C2 position followed by metal-halogen exchange could lead to the formation of lithio derivatives, useful for further functionalization.

  • Oxidation : Thiazoles can be oxidized to form N-oxides, which are useful in palladium-catalyzed C-H arylations.

Biological Activities of Thiazole Derivatives

Thiazole derivatives have shown a range of biological activities, including anticancer, antidiabetic, and antimicrobial properties . The presence of specific substituents on the thiazole ring can significantly influence these activities.

Biological Activity of Thiazoles

ActivityExample CompoundIC50/Effect
AnticancerN-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesIC50 = 23.30 ± 0.35 mM
Antidiabetic2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acidRaises insulin sensitivity

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial effects. For instance, various thiazole compounds have been synthesized and tested against Mycobacterium tuberculosis, showing promising results with low Minimum Inhibitory Concentration (MIC) values. This suggests potential applications in developing new antitubercular agents .

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer activities. Specific compounds have shown remarkable efficacy against different cancer cell lines, such as colon carcinoma and cervical adenocarcinoma. The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Table 1: Summary of Anticancer Activities of Thiazole Derivatives

CompoundCancer Cell LineIC50 Value (µM)Reference
Compound AHCT-15 (Colon)5.0
Compound BM-HeLa (Cervical)2.5

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have been documented, with studies demonstrating their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes them potential candidates for treating inflammatory diseases .

Anticonvulsant Activity

Certain thiazole analogs have shown significant anticonvulsant effects in animal models, outperforming standard medications like ethosuximide. This highlights their potential use in managing epilepsy and other seizure disorders .

Case Studies and Research Findings

Several studies have focused on synthesizing new thiazole derivatives to enhance their pharmacological profiles:

  • Study on Antitubercular Activity : A series of arylidenehydrazide derivatives were synthesized and tested against M. tuberculosis H37Rv, revealing compounds with IC50 values comparable to established drugs like rifampicin .
  • Evaluation of Anticancer Efficacy : In a study assessing various thiazole derivatives against multiple cancer cell lines, certain compounds exhibited selectivity indices indicating higher efficacy against tumor cells compared to normal cells .

Mechanism of Action

The mechanism of action of 2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The cyclopentene moiety may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of microbial cell membranes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives

Compound Name Substituent Molecular Formula Biological Activity Reference
This compound Cyclopentenylmethoxy C₉H₁₁NO₂S Anticancer (inferred)
2-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole Pyrrolidinyloxymethyl C₈H₁₂N₂OS Unknown
2-(4-tert-Butylphenoxy)-5-(phenoxymethyl)-1,3-thiazole tert-Butylphenylmethoxy, phenoxymethyl C₂₀H₂₁NO₂S Unknown
2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole (4a) Nitrostyryl-cyclopentenyl, benzothiazole C₂₀H₁₅N₃O₂S Antiproliferative (pancreatic cancer)
2-(Ethoxy)-1,3-thiazole Ethoxy C₅H₇NOS Synthetic intermediate

Key Observations :

Cyclopentenyl Substituents : Compounds like 4a (Table 1) with cyclopentenyl groups attached to thiazole or benzothiazole cores exhibit potent anticancer activity. For example, 4a inhibited pancreatic cancer cell proliferation in a dose-dependent manner (IC₅₀ = 25–100 μM) . This suggests that the cyclopentenylmethoxy group in the target compound may enhance bioactivity through similar mechanisms.

Heterocyclic vs. Aryl Substituents : Thiazoles with heterocyclic substituents (e.g., pyrrolidinyloxy in ) may improve solubility or target binding compared to bulky aryl groups (e.g., tert-butylphenylmethoxy in ). However, bulky substituents can hinder enzymatic interactions, as seen in thiazole analogs with reduced activity when polar groups are introduced .

Electronic Effects : Electron-withdrawing groups (e.g., nitro in 4a ) enhance antiproliferative activity, while electron-donating groups (e.g., methoxy) may modulate metabolic stability .

Pharmacological Activity Trends

  • Anticancer Activity: Cyclopentenyl-substituted thiazoles (e.g., 4a) show promising anticancer effects, likely due to interactions with DNA or enzymes like histone acetylases .
  • Enzyme Inhibition : Thiazole derivatives with hydrazinyl groups (e.g., 2-(2-hydrazinyl)-1,3-thiazoles) inhibit histone acetylases and tyrosyl-DNA phosphodiesterase 1, highlighting the importance of substituent chemistry in target selectivity .

Biological Activity

The compound 2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole is part of a broader class of thiazole derivatives that have garnered attention due to their diverse biological activities. Thiazoles are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article focuses on the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a thiazole ring substituted with a cyclopentene moiety. This structural configuration is significant for its biological activity, as modifications in the thiazole framework can lead to variations in pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, certain thiazole analogues have shown promising antiproliferative effects against various cancer cell lines. A notable study reported that compounds similar to this compound exhibited IC50 values ranging from 5.73 µM to 12.15 µM against MCF-7 (breast cancer) and MDA-MB-231 cells respectively, indicating significant cytotoxicity compared to standard treatments like staurosporine .

Table 1: Antiproliferative Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 4MCF-75.73
Compound 4MDA-MB-23112.15
Compound XHeLa3.98
Compound YC65.89

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been identified as a crucial mechanism for some thiazole derivatives, with IC50 values indicating potent inhibitory activity . Additionally, these compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells, further supporting their potential as therapeutic agents.

Antimicrobial and Anti-inflammatory Properties

Thiazoles are also recognized for their antimicrobial properties. Compounds within this class have demonstrated effectiveness against various bacterial strains and fungi. The presence of specific substituents on the thiazole ring can enhance these activities. For instance, studies have indicated that modifications can lead to increased potency against resistant strains of bacteria .

Case Studies

Several case studies illustrate the efficacy of thiazole derivatives:

  • Anticancer Efficacy : A study involving a series of thiazole compounds demonstrated significant cytotoxicity against both HeLa and C6 cell lines, with some derivatives outperforming traditional chemotherapeutics like cisplatin .
  • Antimicrobial Activity : Another investigation into thiazole-based compounds revealed their ability to inhibit the growth of Mycobacterium tuberculosis, highlighting their potential application in treating infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole?

  • Methodological Answer : The synthesis typically involves condensation reactions between cyclopentenylmethoxy precursors and thiazole intermediates. For example, refluxing thiosemicarbazones with 1,3-dichloroacetone in acetone at 60°C under continuous stirring is effective, as demonstrated in analogous thiazole syntheses . Reaction progress should be monitored via TLC, with purification by recrystallization (ethanol) to ensure high yields and purity. Solvent choice (e.g., acetone, ethanol) and catalyst selection (e.g., acid/base conditions) are critical for regioselectivity .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • IR Spectroscopy : Identify functional groups (e.g., C-O-C, C=N, and thiazole ring vibrations) .
  • NMR (¹H and ¹³C) : Assign protons and carbons to confirm substituent positions and cyclopentene-thiazole linkage .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/S percentages to verify purity (<2% deviation acceptable) .
  • Melting Point : Consistency with literature values indicates purity .

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer : Recrystallization in ethanol or acetone is preferred for removing unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane eluent) may resolve closely related byproducts. Monitor purity via TLC (Rf values) and HPLC for high-resolution separation .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with gradient corrections to model exchange-correlation effects. Optimize geometry at the 6-311G(d,p) basis set, and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Compare thermochemical data (e.g., atomization energies) with experimental values to validate accuracy .

Q. What experimental strategies can evaluate the biological activity of this compound, such as antimicrobial or anticancer effects?

  • Methodological Answer :

  • In Vitro Assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution (MIC/MBC). For anticancer activity, use MTT assays on cancer cell lines .
  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes like DHFR or kinases) using AutoDock Vina. Analyze docking poses (e.g., hydrogen bonding with active sites) to rationalize activity .
  • SAR Studies : Modify substituents (e.g., cyclopentene methoxy group) to correlate structure with potency .

Q. How should researchers address discrepancies between experimental and computational data (e.g., NMR shifts or elemental analysis)?

  • Methodological Answer :

  • NMR Discrepancies : Re-examine solvent effects, diastereotopic protons, or dynamic processes (e.g., ring puckering in cyclopentene). Use 2D NMR (COSY, HSQC) for ambiguous assignments .
  • Elemental Analysis Gaps : Repeat combustion analysis to rule out moisture contamination. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What strategies optimize the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 1–3 months. Monitor degradation via HPLC and identify decomposition products (e.g., hydrolysis of the methoxy group). Store in inert atmospheres (argon) at −20°C in amber vials to prevent photodegradation .

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